4-Chloro-2-phenylpyridine
Overview
Description
4-Chloro-2-phenylpyridine is a compound that is related to various pyridine derivatives, which are of interest due to their potential applications in coordination chemistry and materials science. Although the provided papers do not directly discuss 4-Chloro-2-phenylpyridine, they do provide insights into the synthesis and characterization of structurally related compounds. For instance, the synthesis of bipyridine derivatives and their complexation with metals can offer a parallel to understanding the chemistry of 4-Chloro-2-phenylpyridine.
Synthesis Analysis
The synthesis of related compounds involves multi-step organic reactions including oxidation, nitration, bromination, deoxidation, and coupling reactions such as the Suzuki coupling. These methods are indicative of the types of reactions that might be employed in the synthesis of 4-Chloro-2-phenylpyridine. For example, the synthesis of 4-((4'-N,N-diphenyl)phenyl)-2,2'-bipyridine as described in the second paper involves a series of well-established organic transformations that could be adapted for the synthesis of 4-Chloro-2-phenylpyridine .
Molecular Structure Analysis
The molecular structure of pyridine derivatives is often characterized using techniques such as X-ray diffraction, which provides information on the arrangement of atoms within the crystal and the geometry around the metal centers when forming complexes. The third paper describes the molecular structure of a terpyridine derivative, which, like 4-Chloro-2-phenylpyridine, contains a phenyl group attached to a pyridine ring. The described compound exhibits a planar configuration, which could be similar to the geometry expected for 4-Chloro-2-phenylpyridine .
Chemical Reactions Analysis
The reactivity of pyridine derivatives is influenced by the substituents on the pyridine ring. The presence of a chloro and a phenyl group in 4-Chloro-2-phenylpyridine would affect its reactivity in chemical reactions, such as coordination to metal centers. The papers suggest that pyridine derivatives can form complexes with transition metals, and these interactions are often mediated by nitrogen atoms in the pyridine ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives, including 4-Chloro-2-phenylpyridine, can be studied using various spectroscopic techniques. For instance, the second paper mentions the use of UV-Vis and photoluminescence spectra to study the properties of a bipyridine derivative in ethanol. These techniques could also be applied to 4-Chloro-2-phenylpyridine to understand its electronic properties and behavior in solution .
Scientific Research Applications
Herbicidal Activity
- Scientific Field : Agriculture and Chemistry
- Summary of Application : 4-Chloro-2-phenylpyridine is used in the synthesis of novel pyrazole derivatives containing phenylpyridine moieties with herbicidal activity . These compounds are designed to discover new substances with favorable herbicidal activity .
- Methods of Application : The compounds were synthesized and identified via NMR and HRMS. Their herbicidal activities against six species of weeds were evaluated in a greenhouse via both pre- and post-emergence treatments at 150 g a.i./hm 2 .
- Results or Outcomes : The bioassay revealed that a few compounds exhibited moderate herbicidal activities against Digitaria sanguinalis, Abutilon theophrasti, and Setaria viridis in post-emergence treatment .
Insecticidal Activity
- Scientific Field : Agriculture and Chemistry
- Summary of Application : 2-Phenylpyridine derivatives, which can be synthesized from 4-Chloro-2-phenylpyridine, have been found to have insecticidal activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus .
- Methods of Application : The compounds were synthesized using Suzuki–Miyaura cross-coupling, nucleophilic substitution, and amidation reactions . The insecticidal activity of the compounds was analyzed using the leaf dipping method .
- Results or Outcomes : The compounds 5a, 5d, 5g, 5h, and 5k at 500 mg/L exhibited 100% inhibition against Mythimna separata .
Alkaline Fuel Cells (AFCs)
- Scientific Field : Energy and Chemistry
- Summary of Application : 4-Phenyl-pyridine units are used in the synthesis of 1,2-dimethylimidazolium functionalized poly (arylene ether sulfone)s, which are used as anion exchange membranes (AEMs) in alkaline fuel cells (AFCs) .
- Methods of Application : The details of the synthesis process are not provided in the search results .
- Results or Outcomes : The details of the results or outcomes are not provided in the search results .
Synthesis of Pyrazole Derivatives
- Scientific Field : Organic Chemistry
- Summary of Application : 4-Chloro-2-phenylpyridine is used in the synthesis of novel pyrazole derivatives . These compounds have been widely used in the study of biologically active molecules such as in medicine, pesticides, and veterinary drugs .
- Methods of Application : The compounds were synthesized and identified via NMR and HRMS .
- Results or Outcomes : For instance, compounds 6a and 6c demonstrated 50% inhibition activity against Setaria viridis, which was slightly superior to pyroxasulfone .
Synthesis of Pyridines
- Scientific Field : Organic Chemistry
- Summary of Application : 4-Chloro-2-phenylpyridine is used in the synthesis of pyridines . Pyridines are quite familiar structures in many natural products and bioactive pharmaceuticals .
- Methods of Application : The details of the synthesis process are not provided in the search results .
- Results or Outcomes : The details of the results or outcomes are not provided in the search results .
Synthesis of Pyridinium Salts
- Scientific Field : Organic Chemistry
- Summary of Application : 4-Chloro-2-phenylpyridine is used in the synthesis of pyridinium salts . These salts have played an intriguing role in a wide range of research topics .
- Methods of Application : The details of the synthesis process are not provided in the search results .
- Results or Outcomes : The details of the results or outcomes are not provided in the search results .
Synthesis of Novel Pyrazole Derivatives
- Scientific Field : Organic Chemistry
- Summary of Application : 4-Chloro-2-phenylpyridine is used in the synthesis of novel pyrazole derivatives . These compounds have been widely used in the study of biologically active molecules such as in medicine, pesticides, and veterinary drugs .
- Methods of Application : The compounds were synthesized and identified via NMR and HRMS .
- Results or Outcomes : For instance, compounds 6a and 6c demonstrated 50% inhibition activity against Setaria viridis, which was slightly superior to pyroxasulfone .
Synthesis of Pyridines
- Scientific Field : Organic Chemistry
- Summary of Application : 4-Chloro-2-phenylpyridine is used in the synthesis of pyridines . Pyridines are quite familiar structures in many natural products and bioactive pharmaceuticals .
- Methods of Application : The details of the synthesis process are not provided in the search results .
- Results or Outcomes : The details of the results or outcomes are not provided in the search results .
Synthesis of Pyridinium Salts
- Scientific Field : Organic Chemistry
- Summary of Application : 4-Chloro-2-phenylpyridine is used in the synthesis of pyridinium salts . These salts have played an intriguing role in a wide range of research topics .
- Methods of Application : The details of the synthesis process are not provided in the search results .
- Results or Outcomes : The details of the results or outcomes are not provided in the search results .
Safety And Hazards
Chemicals similar to 4-Chloro-2-phenylpyridine are considered hazardous by the 2012 OSHA Hazard Communication Standard. They may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs are mainly the respiratory system .
Future Directions
The pyrrolidine ring, a part of 4-Chloro-2-phenylpyridine, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . Future research could focus on the design of new pyrrolidine compounds with different biological profiles . Additionally, 2-phenylpyridine moieties have shown potential for the discovery of novel and effective insecticides .
properties
IUPAC Name |
4-chloro-2-phenylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN/c12-10-6-7-13-11(8-10)9-4-2-1-3-5-9/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFRWDRFLYBYSFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=CC(=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10376506 | |
Record name | 4-chloro-2-phenylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10376506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-phenylpyridine | |
CAS RN |
57311-18-9 | |
Record name | 4-Chloro-2-phenylpyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57311-18-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-chloro-2-phenylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10376506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.